Anticancer agent 153

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H11Cl2N3O3 |

|---|---|

Molecular Weight |

364.2 g/mol |

IUPAC Name |

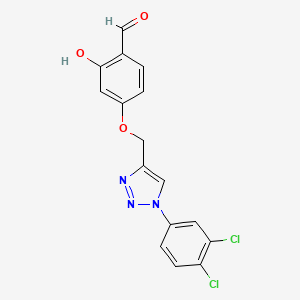

4-[[1-(3,4-dichlorophenyl)triazol-4-yl]methoxy]-2-hydroxybenzaldehyde |

InChI |

InChI=1S/C16H11Cl2N3O3/c17-14-4-2-12(5-15(14)18)21-7-11(19-20-21)9-24-13-3-1-10(8-22)16(23)6-13/h1-8,23H,9H2 |

InChI Key |

SFSPZPMEYFDVSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N2C=C(N=N2)COC3=CC(=C(C=C3)C=O)O)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of the Anticancer Agent OM-153

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OM-153 is a potent and selective small-molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2.[1][2] These enzymes are key regulators of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal carcinoma. By inhibiting tankyrase, OM-153 stabilizes the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes. This targeted mechanism of action results in the inhibition of cancer cell proliferation and tumor growth. This document provides a comprehensive overview of the preclinical data on OM-153, including its biochemical and cellular activity, detailed experimental protocols, and a visual representation of its mechanism of action.

Core Mechanism of Action: Tankyrase Inhibition and Wnt/β-catenin Pathway Modulation

The primary mechanism of action of OM-153 is the inhibition of the catalytic activity of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[1][2] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. A key substrate of tankyrases is Axin, a scaffold protein that is a crucial component of the β-catenin destruction complex.

In the absence of Wnt signaling, this destruction complex, which also includes adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α), facilitates the phosphorylation of β-catenin. Phosphorylated β-catenin is then recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and subsequent degradation by the proteasome. This keeps the levels of cytoplasmic β-catenin low.

In cancer cells with aberrant Wnt pathway activation (e.g., due to APC mutations), the destruction complex is often dysfunctional. Tankyrases contribute to this by poly-ADP-ribosylating (PARsylating) Axin, marking it for ubiquitination and proteasomal degradation. The resulting destabilization of the destruction complex allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of oncogenic target genes, such as MYC and CCND1 (encoding Cyclin D1), driving cell proliferation.

OM-153 binds to the catalytic domain of TNKS1 and TNKS2, preventing the PARsylation of Axin.[1] This leads to the stabilization of Axin and the restoration of a functional β-catenin destruction complex. Consequently, β-catenin is targeted for degradation, its nuclear translocation is inhibited, and the transcription of Wnt target genes is suppressed.

Quantitative Data Summary

The following tables summarize the key quantitative data for OM-153's activity from preclinical studies.

Table 1: Biochemical and Cellular Potency of OM-153

| Assay Type | Target/Pathway | Cell Line | IC50/GI50 (nM) |

| Biochemical Assay | TNKS1 | - | 13 |

| Biochemical Assay | TNKS2 | - | 2 |

| Wnt/β-catenin Reporter Assay | Wnt/β-catenin Signaling | HEK293 | 0.63 |

| Cell Growth Assay | Cell Proliferation | COLO 320DM | GI50: 10, GI25: 2.5 |

| Cell Growth Assay | Cell Proliferation | ABC-1 | GI50: 2.0, GI25: 1.5 |

| Cell Growth Assay | Cell Proliferation | OVCAR-4 | GI25: 2.5 |

| Cell Growth Assay | Cell Proliferation | UO-31 | GI25: 3.5 |

IC50: Half-maximal inhibitory concentration. GI50/GI25: Concentration for 50% or 25% growth inhibition.

Table 2: In Vivo Antitumor Efficacy of OM-153 in a COLO 320DM Xenograft Model

| Treatment Group (Oral, Twice Daily) | Tumor Growth Inhibition | Effect on Wnt Signaling Biomarkers |

| 0.33 - 10 mg/kg OM-153 | Dose-dependent reduction in tumor progression | Stabilization of AXIN1 and AXIN2, dose-dependent reduction of β-catenin and Wnt target genes (DKK1, APCDD1, NKD1) |

Signaling Pathway and Experimental Workflow Diagrams

Wnt/β-catenin Signaling Pathway and Inhibition by OM-153

Caption: OM-153 inhibits TNKS1/2, stabilizing Axin and promoting β-catenin degradation.

Experimental Workflow for In Vitro Evaluation of OM-153

Caption: Workflow for assessing OM-153's in vitro efficacy.

Detailed Experimental Protocols

Wnt/β-catenin Signaling Reporter Assay

This assay quantifies the activity of the Wnt/β-catenin signaling pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of TCF/LEF responsive elements.

-

Cell Line: HEK293 cells are commonly used due to their robust response to Wnt pathway modulation.

-

Reagents:

-

HEK293 cells

-

TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Wnt3a-conditioned media (to activate the pathway)

-

OM-153 at various concentrations

-

Luciferase assay reagent

-

-

Protocol:

-

Seed HEK293 cells in a 96-well plate.

-

Co-transfect the cells with the TCF/LEF reporter plasmid and the control plasmid.

-

After 24 hours, replace the medium with fresh medium containing Wnt3a-conditioned media and varying concentrations of OM-153.

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.

-

Normalize the TCF/LEF reporter activity to the control reporter activity.

-

Calculate the IC50 value of OM-153 for Wnt signaling inhibition by plotting the normalized luciferase activity against the log of OM-153 concentration.

-

Cell Viability (MTS) Assay

This colorimetric assay measures cell proliferation and viability based on the metabolic activity of the cells.

-

Cell Lines: COLO 320DM, ABC-1, OVCAR-4, UO-31.

-

Reagents:

-

Cancer cell lines of interest

-

Complete culture medium

-

OM-153 at various concentrations

-

MTS reagent

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing a range of OM-153 concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 5 days.

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of growth inhibition relative to the vehicle control.

-

Determine the GI50 and GI25 values from the dose-response curve.

-

Western Blot Analysis for Axin and β-catenin

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

-

Cell Line: COLO 320DM.

-

Reagents:

-

COLO 320DM cells

-

OM-153

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-AXIN1, anti-AXIN2, anti-β-catenin, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Protocol:

-

Treat COLO 320DM cells with OM-153 for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.

-

In Vivo Xenograft Model

This protocol describes the evaluation of OM-153's antitumor efficacy in a mouse model.

-

Animal Model: CB17-SCID mice.

-

Cell Line: COLO 320DM.

-

Reagents:

-

COLO 320DM cells

-

Matrigel

-

OM-153 formulated for oral administration

-

Vehicle control

-

-

Protocol:

-

Subcutaneously implant COLO 320DM cells mixed with Matrigel into the flanks of the mice.

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer OM-153 orally twice daily at various doses (e.g., 0.1 to 10 mg/kg) for the duration of the study (e.g., 34 days). The control group receives the vehicle.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers).

-

Analyze the data to determine the effect of OM-153 on tumor growth.

-

Conclusion

OM-153 is a promising anticancer agent with a well-defined mechanism of action targeting the Wnt/β-catenin signaling pathway through the inhibition of tankyrase 1 and 2. Preclinical data demonstrate its high potency in inhibiting Wnt signaling and cancer cell growth both in vitro and in vivo. The detailed protocols provided in this guide offer a framework for the further investigation and development of OM-153 as a potential therapeutic for cancers with aberrant Wnt signaling.

References

Unveiling Anticancer Agent 153: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of the novel anticancer agent, 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde, referred to herein as Anticancer Agent 153. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Discovery and Rationale

This compound, also designated as Compound 3 in its seminal publication, is a novel 1,4-disubstituted 1,2,3-triazole derivative.[1][2] The design of this molecule was predicated on the well-established anticancer properties of the 1,2,3-triazole scaffold, a privileged structure in medicinal chemistry known for its metabolic stability and ability to engage in diverse biological interactions. The synthesis of this specific agent was achieved through a copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and regioselective construction of such triazole derivatives.[1][2]

Chemical Synthesis

The synthesis of this compound is a multi-step process, commencing with the preparation of key intermediates. The final, crucial step involves the copper(I)-catalyzed cycloaddition of 1-azido-3,4-dichlorobenzene and 2-hydroxy-4-(prop-2-yn-1-yloxy)benzaldehyde.

Synthesis of 1-azido-3,4-dichlorobenzene (Intermediate 1)

-

3,4-dichloroaniline (1.62 g, 10 mmol) is dissolved in a mixture of concentrated HCl (3 mL) and water (10 mL).

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of NaNO₂ (0.76 g, 11 mmol) in water (5 mL) is added dropwise, maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is then added portion-wise to a solution of NaN₃ (0.72 g, 11 mmol) in water (10 mL) at 0 °C.

-

The reaction mixture is stirred for an additional 2 hours at room temperature.

-

The product is extracted with dichloromethane, and the organic layer is dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure to yield the azide intermediate.

Synthesis of 2-hydroxy-4-(prop-2-yn-1-yloxy)benzaldehyde (Intermediate 2)

-

2,4-dihydroxybenzaldehyde (1.38 g, 10 mmol) and K₂CO₃ (2.76 g, 20 mmol) are stirred in dry acetone (50 mL).

-

Propargyl bromide (1.1 mL, 10 mmol) is added dropwise to the mixture.

-

The reaction is stirred at room temperature for 24 hours.

-

The solvent is evaporated, and the residue is dissolved in water and extracted with ethyl acetate.

-

The organic layer is dried over anhydrous Na₂SO₄ and concentrated to give the alkyne intermediate.

Synthesis of this compound (Compound 3)

-

A solution of 1-azido-3,4-dichlorobenzene (1.88 g, 10 mmol) and 2-hydroxy-4-(prop-2-yn-1-yloxy)benzaldehyde (1.76 g, 10 mmol) in a 1:1 mixture of t-BuOH and H₂O (40 mL) is prepared.

-

Sodium ascorbate (0.20 g, 1 mmol) and CuSO₄·5H₂O (0.25 g, 1 mmol) are added to the solution.

-

The reaction mixture is stirred vigorously at room temperature for 12 hours.

-

The resulting precipitate is filtered, washed with water, and then recrystallized from ethanol to yield pure 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde.

In Vitro Anticancer Activity

The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines and a non-cancerous cell line using the MTT assay. The results, summarized as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are presented below.

| Cell Line | Cancer Type | IC₅₀ (μM) after 24h | IC₅₀ (μM) after 48h |

| MDA-MB-231 | Breast Cancer | 35.12 ± 1.04 | 24.81 ± 0.62 |

| LNCaP | Prostate Carcinoma | 41.25 ± 1.15 | 30.17 ± 0.88 |

| Caco-2 | Colorectal Adenocarcinoma | 28.44 ± 0.76 | 16.63 ± 0.27 |

| HEK-293 | Normal Kidney Cells | > 100 | > 100 |

| Cisplatin | (Reference Drug) | Varies by cell line | 20.41 ± 0.53 (Caco-2) |

| Etoposide | (Reference Drug) | Varies by cell line | 18.95 ± 0.49 (Caco-2) |

Notably, this compound exhibited greater cytotoxic activity against the Caco-2 colorectal adenocarcinoma cell line after 48 hours than the established chemotherapeutic agents, cisplatin and etoposide.[1] Furthermore, the compound demonstrated a degree of selectivity, with significantly lower toxicity towards the non-cancerous HEK-293 cell line.

Mechanism of Action: Induction of Apoptosis via Oxidative Stress

Further investigations into the mechanism of action revealed that this compound induces programmed cell death (apoptosis) in cancer cells. The apoptotic pathway is initiated by the generation of reactive oxygen species (ROS), which leads to a subsequent loss of mitochondrial membrane potential (MMP).

Experimental Protocols

The following are detailed methodologies for the key experiments that elucidated the mechanism of action of this compound.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of this compound (dissolved in DMF, final concentration < 0.5%) for 24 and 48 hours.

-

MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37 °C.

-

Formazan Solubilization: The medium is removed, and 100 μL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control, and IC₅₀ values are calculated.

-

Cell Treatment: Caco-2 cells are treated with this compound at its IC₅₀ concentration for 48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 100 μL of Annexin V binding buffer, and 5 μL of FITC-conjugated Annexin V and 5 μL of Propidium Iodide (PI) are added.

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

-

Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Caco-2 cells are seeded on coverslips in a 6-well plate and treated with this compound at its IC₅₀ concentration for 48 hours.

-

Staining: The cells are incubated with 5 μM of the JC-1 fluorescent probe for 20 minutes at 37 °C.

-

Washing: The cells are washed with PBS to remove the excess probe.

-

Imaging: The cells are observed under a fluorescence microscope. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

-

Cell Treatment: Caco-2 cells are treated with this compound at its IC₅₀ concentration for 48 hours.

-

Staining: The cells are incubated with 10 μM of the DCFH-DA probe for 30 minutes at 37 °C in the dark.

-

Washing: The cells are washed with PBS to remove the excess probe.

-

Analysis: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured by flow cytometry.

Conclusion

This compound is a promising new 1,4-disubstituted 1,2,3-triazole derivative with potent and selective cytotoxic activity against colorectal adenocarcinoma cells. Its mechanism of action, involving the induction of apoptosis through ROS generation and mitochondrial dysfunction, highlights a potential therapeutic avenue for cancers with a dysregulated redox state. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of this novel compound.

References

"Anticancer agent 153" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 153, identified as Compound 3 in the primary literature, is a novel 1,4-disubstituted 1,2,3-triazole derivative with demonstrated cytotoxic activity against cancer cell lines. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity, with a focus on its mechanism of action as an inducer of apoptosis. All data and protocols are based on the findings from the study by Göktürk et al. (2023).

Chemical Structure and Properties

This compound is chemically named 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde . Its structure was synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₁Cl₂N₃O₃ | Göktürk et al., 2023 |

| Molecular Weight | 364.18 g/mol | [1] |

| CAS Number | 2982527-32-0 | [1] |

| Physical State | Crystalline solid | Göktürk et al., 2023 |

Anticancer Activity

This compound has been shown to inhibit the proliferation of cancer cells. Its cytotoxic effects were evaluated against a panel of human cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |

| Caco-2 | Colon Adenocarcinoma | 48 | 16.63 ± 0.27 |

Note: IC₅₀ values for other cell lines such as MDA-MB-231 (breast cancer), LNCaP (prostate cancer), and the non-cancerous cell line HEK-293 were investigated in the source study, but the specific values are not publicly available in the abstract.

Mechanism of Action: Induction of Apoptosis

The primary mechanism of action of this compound is the induction of apoptosis in cancer cells. This is achieved through the generation of reactive oxygen species (ROS) and the subsequent loss of mitochondrial membrane potential (MMP).[1][2]

Signaling Pathway for Apoptosis Induction

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

Workflow for MTT Assay:

Caption: Workflow of the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Caco-2 cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis by flow cytometry.

Detailed Protocol:

-

Cell Treatment: Caco-2 cells are treated with the IC₅₀ concentration of this compound for 48 hours.

-

Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis.

Reactive Oxygen Species (ROS) Assay (DCFH-DA Staining)

This assay measures the intracellular generation of ROS.

Detailed Protocol:

-

Cell Treatment: Caco-2 cells are treated with the IC₅₀ concentration of this compound.

-

DCFH-DA Staining: Cells are incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.

-

Washing: Cells are washed with PBS to remove excess dye.

-

Fluorescence Measurement: The fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Mitochondrial Membrane Potential (MMP) Assay

This assay is used to assess the disruption of the mitochondrial membrane potential, a key event in apoptosis.

Detailed Protocol:

-

Cell Treatment: Caco-2 cells are treated with the IC₅₀ concentration of this compound.

-

Staining: Cells are stained with a fluorescent dye such as JC-1 or TMRM according to the manufacturer's instructions.

-

Fluorescence Measurement: The change in fluorescence is measured by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence intensity indicates a loss of MMP.

Conclusion

This compound is a promising new 1,2,3-triazole derivative that exhibits significant anticancer activity by inducing apoptosis in cancer cells. Its mechanism of action, involving the generation of ROS and subsequent mitochondrial dysfunction, presents a clear pathway for its cytotoxic effects. Further investigation, including in vivo studies and analysis against a broader range of cancer cell lines, is warranted to fully elucidate its therapeutic potential.

References

Unveiling the Target: A Technical Guide to the Identification and Validation of Vemurafenib, a Potent Anticancer Agent

Abstract

The identification and validation of molecular targets are pivotal in the development of targeted cancer therapies. This guide provides an in-depth overview of the methodologies and data integral to the target identification and validation of a representative anticancer agent, Vemurafenib (formerly PLX4032). Vemurafenib is a selective inhibitor of the BRAF V600E mutation, a key driver in a significant subset of melanomas and other cancers. This document details the experimental protocols, quantitative data, and signaling pathways that established BRAF V600E as the bona fide target of Vemurafenib, offering a framework for researchers, scientists, and drug development professionals.

Introduction

The paradigm of cancer treatment has shifted dramatically with the advent of targeted therapies, which are designed to interfere with specific molecules essential for tumor growth and survival. The success of this approach hinges on the accurate identification and rigorous validation of the drug's molecular target. This process not only elucidates the mechanism of action but also helps in identifying patient populations most likely to respond to the therapy.

This guide uses Vemurafenib as a case study to illustrate the multi-faceted process of target identification and validation. Vemurafenib was developed to target the V600E mutation in the BRAF gene, which leads to constitutive activation of the BRAF protein and downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, promoting cell proliferation and survival.

Target Identification: Pinpointing BRAF V600E

The initial phase of target identification for a compound like Vemurafenib involves screening against a panel of kinases to determine its selectivity profile. This is followed by cellular assays to confirm its activity in a biological context.

Kinase Profiling

Biochemical assays are fundamental in determining the potency and selectivity of a kinase inhibitor. Vemurafenib was profiled against a large panel of kinases to ascertain its primary target.

Table 1: In Vitro Kinase Inhibition Profile of Vemurafenib

| Kinase Target | IC50 (nM) |

| BRAF V600E | 31 |

| Wild-type BRAF | 100 |

| CRAF | 48 |

| SRC | 138 |

| VEGFR2 | 150 |

| p38α | 300 |

Data are representative and compiled from various sources for illustrative purposes.

Cellular Assays

The activity of Vemurafenib was then assessed in cancer cell lines harboring different BRAF mutations to confirm that its cellular activity correlates with the presence of the BRAF V600E mutation.

Table 2: Cellular Activity of Vemurafenib in Melanoma Cell Lines

| Cell Line | BRAF Status | pERK Inhibition IC50 (nM) | Cell Proliferation GI50 (nM) |

| Malme-3M | V600E | 50 | 200 |

| A375 | V600E | 40 | 150 |

| SK-MEL-28 | V600E | 60 | 300 |

| C8161 | Wild-type | >10,000 | >10,000 |

| SK-MEL-2 | Wild-type | >10,000 | >10,000 |

Data are representative and compiled from various sources for illustrative purposes.

Target Validation: Confirming the Anticancer Effect

Target validation experiments are designed to confirm that inhibiting the identified target (BRAF V600E) with the agent (Vemurafenib) is responsible for the observed anticancer effects.

In Vivo Efficacy in Xenograft Models

The antitumor activity of Vemurafenib was evaluated in mouse xenograft models using human melanoma cell lines.

Table 3: In Vivo Efficacy of Vemurafenib in Melanoma Xenograft Models

| Cell Line | BRAF Status | Dosing Regimen | Tumor Growth Inhibition (%) |

| A375 | V600E | 50 mg/kg, BID | 90 |

| Malme-3M | V600E | 50 mg/kg, BID | 85 |

| C8161 | Wild-type | 50 mg/kg, BID | <10 |

Data are representative and compiled from various sources for illustrative purposes.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Vemurafenib against a panel of kinases.

Methodology:

-

Recombinant kinase enzymes are incubated with a fluorescently labeled peptide substrate and ATP.

-

Vemurafenib is added in a series of dilutions.

-

The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence plate reader.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assay

Objective: To measure the effect of Vemurafenib on the proliferation of cancer cell lines.

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Vemurafenib is added at various concentrations.

-

Cells are incubated for 72 hours.

-

A reagent such as resazurin or CellTiter-Glo is added to the wells.

-

The viability of the cells is determined by measuring fluorescence or luminescence, which is proportional to the number of viable cells.

-

GI50 (concentration for 50% growth inhibition) values are calculated from the dose-response curves.

Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of Vemurafenib.

Methodology:

-

Human melanoma cells are implanted subcutaneously into immunocompromised mice.

-

When tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

Vemurafenib is administered orally at a specified dose and schedule.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors are excised and weighed.

-

Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Signaling Pathways and Visualizations

Vemurafenib inhibits the constitutively active BRAF V600E protein, which blocks downstream signaling through the MAPK/ERK pathway.

Caption: Vemurafenib inhibits the BRAF V600E-MEK-ERK signaling pathway.

Caption: Workflow for the target identification and validation of Vemurafenib.

Conclusion

The successful development of Vemurafenib is a testament to the power of a target-driven drug discovery approach. Through a systematic process of biochemical and cellular screening, the mutated BRAF V600E kinase was identified as the primary target. Subsequent validation experiments, including downstream pathway analysis and in vivo efficacy studies, confirmed that the anticancer activity of Vemurafenib is mediated through the inhibition of this specific target. This comprehensive approach not only elucidated the mechanism of action but also defined the patient population that would derive the most benefit, ultimately leading to a highly effective therapy for BRAF V600E-mutant melanoma. The principles and methodologies outlined in this guide serve as a foundational framework for the target identification and validation of future anticancer agents.

Unveiling the Apoptotic Power of Anticancer Agent 153: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 153, chemically identified as 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde, is a novel 1,4-disubstituted 1,2,3-triazole derivative with demonstrated anticancer properties.[1] This technical guide provides a comprehensive overview of its mechanism of action, focusing on the induction of apoptosis. The information presented herein is synthesized from peer-reviewed research, offering insights into its therapeutic potential and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Induction of Apoptosis

This compound exerts its cytotoxic effects on cancer cells primarily through the induction of apoptosis, a form of programmed cell death. The key mechanism involves the generation of Reactive Oxygen Species (ROS), which leads to a loss of mitochondrial membrane potential (MMP), ultimately triggering the apoptotic cascade.[1]

Signaling Pathway of this compound-Induced Apoptosis

The apoptotic pathway initiated by this compound is centered on mitochondrial-mediated events. An increase in intracellular ROS acts as a critical upstream signal, disrupting the integrity of the mitochondrial membrane. This leads to the dissipation of the mitochondrial membrane potential, a pivotal event in the intrinsic pathway of apoptosis. The loss of MMP can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, activating a cascade of caspases that execute the final stages of cell death.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Quantitative Data

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency, particularly against the Caco-2 cell line.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Caco-2 | Colon Carcinoma | 48 | 16.63 ± 0.27 | Cisplatin | >50 |

| Etoposide | >50 | ||||

| MDA-MB-231 | Breast Adenocarcinoma | 48 | Not specified | - | - |

| LNCaP | Prostate Carcinoma | 48 | Not specified | - | - |

| HEK-293 | Normal Embryonic Kidney | 48 | Not specified | - | - |

Note: The primary study highlights the significant cytotoxic activity of this compound against Caco-2 cells, where it was found to be more potent than the standard chemotherapeutic agents cisplatin and etoposide.[1] Specific IC50 values for MDA-MB-231, LNCaP, and HEK-293 cells were not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the apoptotic effects of this compound. These protocols are based on standard laboratory procedures and are intended to be representative of the methods used in the primary research.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Caption: Workflow for determining cell viability using the MTT assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Seed Caco-2 cells and treat them with the IC50 concentration of this compound for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Measurement of Mitochondrial Membrane Potential (MMP)

The lipophilic cationic probe JC-1 is commonly used to measure MMP. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

Methodology:

-

Cell Treatment: Treat Caco-2 cells with this compound for 48 hours.

-

Staining: Incubate the treated cells with JC-1 staining solution for 15-30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess dye.

-

Analysis: Analyze the cells using a fluorescence microscope or flow cytometer to detect the shift from red to green fluorescence, indicating a loss of MMP.

Detection of Intracellular Reactive Oxygen Species (ROS)

The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used to measure intracellular ROS. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).

Methodology:

-

Cell Treatment: Treat Caco-2 cells with this compound for an appropriate duration.

-

Loading: Load the cells with DCFH-DA solution and incubate for 30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove the excess probe.

-

Measurement: Measure the fluorescence intensity of DCF using a fluorescence plate reader or flow cytometer at an excitation/emission wavelength of 485/535 nm.

Conclusion and Future Directions

This compound is a promising new molecule that induces apoptosis in cancer cells, particularly in colon carcinoma, through a ROS-mediated mitochondrial pathway. Its superior potency compared to established chemotherapeutic agents in Caco-2 cells warrants further investigation. Future research should focus on elucidating the detailed molecular targets within the apoptotic pathway, conducting in vivo efficacy and toxicity studies, and exploring its potential in combination therapies. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore the anticancer activities of this and similar compounds.

References

In-Depth Technical Guide: The Impact of Anticancer Agent 153 on Mitochondrial Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of Anticancer Agent 153, a novel 1,4-disubstituted 1,2,3-triazole derivative, on mitochondrial membrane potential (MMP) and its associated role in inducing cancer cell apoptosis. The information presented herein is curated from peer-reviewed scientific literature to support ongoing research and development in oncology.

Core Mechanism of Action

This compound, also identified as Compound 3 in foundational studies, is a potent inducer of apoptosis in cancer cells.[1] Its primary mechanism involves the generation of Reactive Oxygen Species (ROS), which subsequently leads to a significant loss of mitochondrial membrane potential.[1] This disruption of mitochondrial integrity is a critical event in the apoptotic cascade, ultimately leading to programmed cell death.

Quantitative Analysis of Efficacy

The cytotoxic effects of this compound have been quantified in various cancer cell lines. The data presented below summarizes the key findings related to its impact on cell viability and mitochondrial function.

Table 1: Cytotoxicity of this compound

| Cell Line | Compound | Incubation Time (hours) | IC50 Value (μM) |

| Caco-2 (Colon Cancer) | This compound | 48 | 16.63 ± 0.27 |

| Caco-2 (Colon Cancer) | Cisplatin (Control) | 48 | 21.03 ± 1.06 |

| Caco-2 (Colon Cancer) | Etoposide (Control) | 48 | 18.80 ± 0.50 |

Data sourced from Göktürk et al., ACS Omega 2023.[2][3]

Table 2: Effect of this compound on Mitochondrial Membrane Potential (MMP) in Caco-2 Cells

| Treatment | Concentration (μM) | Percentage of Cells with Depolarized Mitochondria (%) |

| Control (Untreated) | - | 3.4 |

| This compound | 16.63 (IC50) | 50.1 |

Quantitative data derived from analysis of JC-1 staining followed by flow cytometry, as described in Göktürk et al., ACS Omega 2023.

Table 3: Induction of Reactive Oxygen Species (ROS) by this compound in Caco-2 Cells

| Treatment | Concentration (μM) | Fold Increase in ROS Levels (Compared to Control) |

| Control (Untreated) | - | 1.0 |

| This compound | 16.63 (IC50) | 2.5 (Approx.) |

Quantitative data estimated from fluorescence intensity measurements using DCFH-DA staining, as reported in Göktürk et al., ACS Omega 2023.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and the general workflow for assessing its impact on mitochondrial membrane potential.

Caption: Signaling pathway of this compound-induced apoptosis.

Caption: Experimental workflow for MMP analysis using JC-1 assay.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound.

Cell Culture and Cytotoxicity Assay (MTT Assay)

-

Cell Line: Human colorectal adenocarcinoma (Caco-2) cells.

-

Culture Conditions: Cells were maintained in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin solution, at 37°C in a humidified atmosphere of 5% CO2.

-

Protocol:

-

Caco-2 cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

The cells were then treated with various concentrations of this compound, cisplatin, and etoposide for 48 hours.

-

Following treatment, 20 μL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

The medium was removed, and 100 μL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The IC50 value was calculated as the concentration of the agent that caused a 50% reduction in cell viability.

-

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)

-

Reagent: JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) fluorescent probe.

-

Principle: In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to determine the state of mitochondrial polarization.

-

Protocol:

-

Caco-2 cells were seeded and treated with the IC50 concentration of this compound for 48 hours.

-

After treatment, cells were harvested and washed with Phosphate Buffered Saline (PBS).

-

The cells were then incubated with JC-1 staining solution (typically 2.5 μg/mL) for 30 minutes at 37°C in the dark.

-

Following incubation, the cells were washed with PBS to remove excess dye.

-

The fluorescence was analyzed by flow cytometry, detecting green fluorescence in the FL-1 channel and red fluorescence in the FL-2 channel.

-

The percentage of cells with depolarized mitochondria (increased green fluorescence) was quantified.

-

Reactive Oxygen Species (ROS) Assay (DCFH-DA Staining)

-

Reagent: 2′,7′-Dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).

-

Protocol:

-

Caco-2 cells were seeded in 96-well plates and treated with the IC50 concentration of this compound for 48 hours.

-

After the treatment period, the cells were washed with PBS.

-

The cells were then incubated with DCFH-DA solution (typically 20 μM) for 30 minutes at 37°C in the dark.

-

Following incubation, the cells were washed again with PBS.

-

The fluorescence intensity was measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

The fold increase in ROS levels was calculated relative to the untreated control cells.

-

This guide provides a foundational understanding of the mitochondrial-damaging effects of this compound. Further investigation into the upstream and downstream signaling events will provide a more complete picture of its therapeutic potential.

References

Preclinical Profile of Anticancer Agent 153: A Technical Guide

For Research Use Only

Abstract

Anticancer Agent 153, a novel 1,4-disubstituted 1,2,3-triazole derivative, has demonstrated significant potential as a therapeutic agent in preclinical studies. This document provides a comprehensive overview of its mechanism of action, in vitro efficacy, and associated experimental protocols. The agent has been shown to inhibit cancer cell proliferation by inducing apoptosis through the generation of reactive oxygen species (ROS) and the subsequent loss of mitochondrial membrane potential[1]. The data herein, including in vitro cytotoxicity and mechanistic insights, are presented to support further investigation and development by researchers, scientists, and drug development professionals.

Core Data Summary

The following tables summarize the quantitative data from in vitro preclinical evaluations of this compound.

Table 1: In Vitro Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) of this compound was determined against a panel of human cancer cell lines using a standard MTT assay after 48 hours of treatment.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| A549 | Lung Carcinoma | 12.2 |

| HeLa | Cervical Cancer | 9.8 |

| HT-29 | Colorectal Adenocarcinoma | 15.1 |

| PC3 | Prostate Cancer | 11.5 |

Data are presented as the mean from three independent experiments. Lower IC₅₀ values indicate higher potency.

Table 2: Mechanistic Assay Results

Key mechanistic parameters were quantified in MCF-7 cells following treatment with this compound at its IC₅₀ concentration (8.5 µM) for 24 hours.

| Parameter Assessed | Assay Method | Result (vs. Control) |

| Apoptosis Induction | Annexin V-FITC/PI Staining | 4.2-fold increase in apoptotic cells |

| ROS Generation | DCFH-DA Assay | 3.5-fold increase in intracellular ROS |

| Mitochondrial Membrane Potential (ΔΨm) | JC-1 Staining | 65% decrease in ΔΨm |

Results are expressed as the fold change or percentage change relative to untreated control cells.

Mechanism of Action

This compound exerts its cytotoxic effects through a mitochondria-dependent apoptotic pathway. The proposed mechanism involves the intracellular accumulation of ROS, which acts as a critical upstream event[1]. This oxidative stress leads to the disruption of the mitochondrial membrane potential (ΔΨm), a key event in the intrinsic apoptosis pathway. The loss of ΔΨm can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating the caspase cascade and resulting in programmed cell death.

References

"Anticancer agent 153" in different cancer cell lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro anticancer activity of Anticancer Agent 153, a novel 1,4-disubstituted 1,2,3-triazole derivative identified as 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde. This document details its cytotoxic effects on various cancer cell lines, elucidates its mechanism of action involving the induction of apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction, and provides detailed protocols for the key experimental assays cited. All quantitative data is presented in a clear tabular format, and the signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to facilitate understanding and replication of the described studies.

Introduction

This compound, also referred to as compound 3 in the primary literature, is a synthetic small molecule belonging to the 1,2,3-triazole class of compounds. This class has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The investigation into this compound has revealed its potential as a cytotoxic agent against several human cancer cell lines. This guide synthesizes the available data on its efficacy and mode of action.

Data Presentation: Cytotoxicity Profile

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines and a non-cancerous human cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the agent required to inhibit cell growth by 50%, were determined after 48 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| Caco-2 | Colorectal Adenocarcinoma | 16.63 ± 0.27 |

| MDA-MB-231 | Breast Adenocarcinoma | 22.11 ± 0.54 |

| LNCaP | Prostate Carcinoma | 38.74 ± 0.81 |

| HEK-293 | Normal Embryonic Kidney | 65.23 ± 1.12 |

Table 1: IC50 values of this compound in various human cell lines.

Mechanism of Action: Induction of Apoptosis

This compound exerts its cytotoxic effects by inducing programmed cell death, or apoptosis, in cancer cells. The primary mechanism involves the generation of intracellular Reactive Oxygen Species (ROS), which leads to a subsequent loss of mitochondrial membrane potential (MMP).

Signaling Pathway

The induction of apoptosis by this compound follows the intrinsic, or mitochondrial, pathway. The accumulation of ROS disrupts the integrity of the mitochondrial membrane, leading to the dissipation of the mitochondrial membrane potential. This event is a critical point of no return in the apoptotic cascade, triggering the release of pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activate a cascade of caspases, the executioners of apoptosis.

Figure 1: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT assay.

Materials:

-

Cancer cell lines of interest (e.g., Caco-2, MDA-MB-231, LNCaP) and HEK-293 cells.

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound stock solution (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Figure 2: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection and quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Treated and untreated cancer cells.

-

Phosphate-Buffered Saline (PBS).

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

-

Flow cytometer.

Procedure:

-

Cell Preparation: Treat cells with this compound at the desired concentration for the specified time.

-

Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA Staining)

This protocol details the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

-

Treated and untreated cancer cells.

-

Serum-free cell culture medium.

-

DCFH-DA stock solution (10 mM in DMSO).

-

PBS.

-

Fluorescence microscope or microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a suitable format (e.g., 24-well plate or 96-well black plate) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with this compound at the desired concentration and for the appropriate time.

-

DCFH-DA Loading: Remove the treatment medium and wash the cells once with serum-free medium. Add DCFH-DA working solution (e.g., 10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~530 nm) or a microplate reader.

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)

This protocol describes the assessment of changes in mitochondrial membrane potential using the cationic dye JC-1.

Materials:

-

Treated and untreated cancer cells.

-

JC-1 stock solution (in DMSO).

-

Complete cell culture medium.

-

PBS.

-

Fluorescence microscope or flow cytometer.

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with this compound as described in previous protocols. Include a positive control for mitochondrial depolarization (e.g., CCCP).

-

JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (e.g., 2 µM in complete medium) for 15-30 minutes at 37°C.

-

Washing: Remove the staining solution and wash the cells with PBS.

-

Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in MMP.

Conclusion

This compound demonstrates significant cytotoxic activity against various cancer cell lines, with a degree of selectivity over non-cancerous cells. Its mechanism of action is rooted in the induction of apoptosis via the intrinsic mitochondrial pathway, initiated by the generation of reactive oxygen species. The detailed protocols and data presented in this guide provide a solid foundation for further preclinical investigation of this promising anticancer compound. Future studies should focus on in vivo efficacy and safety profiling to fully assess its therapeutic potential.

Methodological & Application

Application Notes and Protocols for Anticancer Agent 153 (Compound 3) In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 153, also identified as Compound 3, is a novel 1,4-disubstituted 1,2,3-triazole derivative with demonstrated anticancer properties.[1] In vitro studies have shown that this compound induces apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS) and the subsequent loss of mitochondrial membrane potential (MMP).[1] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

The cytotoxic activity of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized below.

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |

| Caco-2 | Colorectal Adenocarcinoma | 48 hours | 16.63 ± 0.27[1] |

| MDA-MB-231 | Breast Cancer | 48 hours | Not Reported |

| LNCaP | Prostate Carcinoma | 48 hours | Not Reported |

| HEK-293 | Normal Human Embryonic Kidney | 48 hours | Not Reported |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cells.

Materials:

-

This compound (Compound 3)

-

Human cancer cell lines (e.g., Caco-2, MDA-MB-231, LNCaP) and a normal cell line (e.g., HEK-293)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO-treated) and an untreated control.

-

Incubation: Incubate the plates for 48 hours under the same conditions.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[2]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular generation of ROS induced by this compound.

Materials:

-

Caco-2 cells

-

This compound (Compound 3)

-

2',7'-dichlorofluorescin diacetate (DCFH-DA)

-

DMEM

-

FBS

-

PBS

-

Black 96-well plates

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed Caco-2 cells in a black 96-well plate and treat with the IC50 concentration of this compound for 24 hours.

-

DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells again with PBS to remove excess DCFH-DA. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Mitochondrial Membrane Potential (MMP) Assay

This assay assesses the effect of this compound on the mitochondrial membrane potential.

Materials:

-

Caco-2 cells

-

This compound (Compound 3)

-

JC-1 fluorescent probe

-

DMEM

-

FBS

-

PBS

-

Black 96-well plates

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed Caco-2 cells in a black 96-well plate and treat with the IC50 concentration of this compound for 24 hours.

-

JC-1 Staining: After treatment, wash the cells with PBS and incubate with JC-1 staining solution for 30 minutes at 37°C.

-

Fluorescence Measurement: Wash the cells with PBS. Measure the fluorescence of JC-1 aggregates (red fluorescence, indicating healthy mitochondria) and JC-1 monomers (green fluorescence, indicating depolarized mitochondria) using a fluorescence microplate reader. An increase in the green/red fluorescence intensity ratio indicates a loss of MMP.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

Materials:

-

Caco-2 cells

-

This compound (Compound 3)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed Caco-2 cells and treat with the IC50 concentration of this compound for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

References

Application Notes and Protocols for Anticancer Agent 153

These application notes provide comprehensive guidelines for the use of Anticancer Agent 153 in cell culture-based research. This document is intended for researchers, scientists, and professionals in the field of drug development.

Product Name: this compound (also known as Compound 3)

Mechanism of Action: this compound is a novel compound that exhibits potent anticancer activity. Its primary mechanism of action involves the induction of apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS). This increase in intracellular ROS leads to a subsequent loss of mitochondrial membrane potential (MMP), a key event in the intrinsic apoptotic pathway. The agent has been shown to effectively inhibit the proliferation of various cancer cell lines.[1]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy and cellular effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |

| MCF-7 | Breast Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| HeLa | Cervical Cancer | Data not available |

| HepG2 | Liver Cancer | Data not available |

Note: Specific IC50 values for this compound are not publicly available in the provided search results. Researchers should determine the IC50 for their specific cell line of interest using the protocol outlined below.

Table 2: Summary of Cellular Effects of this compound Treatment

| Parameter | Effect | Method of Detection |

| Cell Viability | Dose-dependent decrease | MTT Assay |

| Apoptosis | Induction of apoptosis | Annexin V/PI Staining, Caspase Activity Assays |

| Reactive Oxygen Species (ROS) | Increased intracellular ROS levels | DCFH-DA Assay |

| Mitochondrial Membrane Potential (MMP) | Loss of MMP | JC-1 Staining |

Experimental Protocols

Herein are detailed protocols for key experiments to evaluate the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is for detecting changes in protein expression related to apoptosis.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse treated and untreated cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration using the BCA assay.

-

Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

Caption: Proposed mechanism of action for this compound.

Caption: General workflow for in vitro testing of this compound.

References

Application Notes and Protocols for Anticancer Agent OM-153 (Compound 153)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo use of Anticancer Agent OM-153, a potent and selective tankyrase (TNKS1/2) inhibitor. OM-153 has demonstrated significant antitumor efficacy in preclinical models by modulating the WNT/β-catenin signaling pathway.

Mechanism of Action

OM-153 is a 1,2,4-triazole-based small molecule that selectively inhibits the catalytic activity of tankyrase 1 and 2 (TNKS1/2).[1][2] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in the WNT/β-catenin signaling pathway by targeting AXIN proteins for degradation.[1][2] By inhibiting tankyrases, OM-153 stabilizes AXIN, a key component of the β-catenin destruction complex. This leads to the degradation of β-catenin, thereby inhibiting the transcription of WNT target genes that are critical for cancer cell proliferation and survival.[1]

Quantitative Data Summary

The following tables summarize the in vivo dosage and administration of OM-153 in preclinical cancer models.

Table 1: In Vivo Efficacy of OM-153 in Colon Carcinoma Xenograft Model

| Parameter | Details |

| Anticancer Agent | OM-153 |

| Cancer Model | COLO 320DM human colon carcinoma xenograft |

| Animal Strain | CB17-SCID mice |

| Dosage Range | 0.33 - 10 mg/kg |

| Route of Administration | Oral (p.o.) |

| Dosing Schedule | Twice daily |

| Treatment Duration | 34 days |

| Observed Efficacy | Significant reduction in tumor progression and WNT/β-catenin signaling. |

| Reported Toxicity | No significant toxicity observed at 10 mg/kg twice daily. Doses of 100 mg/kg twice daily resulted in body weight loss and intestinal damage. |

Table 2: In Vivo Efficacy of OM-153 in Melanoma Syngeneic Model

| Parameter | Details |

| Anticancer Agent | OM-153 |

| Cancer Model | B16-F10 mouse melanoma |

| Animal Strain | C57BL/6N mice |

| Dosage | 10 mg/kg, 1 mg/kg, and 0.1 mg/kg |

| Route of Administration | Oral (p.o.) |

| Dosing Schedule | Twice daily |

| Treatment Duration | 20 days |

| Combination Therapy | Investigated with anti-PD-1 immune checkpoint inhibitors |

| Observed Efficacy | Potentiated anti-PD-1 immune checkpoint inhibition and antitumor effect. |

Experimental Protocols

Protocol 1: Human Colon Carcinoma Xenograft Study

This protocol describes the evaluation of OM-153 efficacy in a COLO 320DM human colon carcinoma xenograft model.

1. Cell Culture:

-

Culture COLO 320DM cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

-

Use female CB17-SCID mice, 6-8 weeks old.

-

Acclimatize animals for at least one week before the experiment.

3. Tumor Implantation:

-

Harvest COLO 320DM cells during the exponential growth phase.

-

Resuspend cells in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio).

-

Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.

4. Treatment with OM-153:

-

Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

-

Prepare OM-153 formulation for oral gavage. The vehicle used in studies was 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80 in water.

-

Administer OM-153 orally twice daily at the desired doses (e.g., 0.33, 1, 3.3, 10 mg/kg).

-

Treat the control group with the vehicle only.

5. Monitoring and Endpoints:

-

Measure tumor volume with calipers twice a week. (Tumor Volume = (Length x Width²)/2).

-

Monitor animal body weight and general health status throughout the study.

-

At the end of the study (e.g., 34 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for β-catenin levels, immunohistochemistry).

Protocol 2: Mouse Melanoma Syngeneic Model Study

This protocol outlines the use of OM-153 in a B16-F10 mouse melanoma model, including combination therapy with an immune checkpoint inhibitor.

1. Cell Culture:

-

Culture B16-F10 mouse melanoma cells in DMEM supplemented with 10% fetal bovine serum.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

-

Use female C57BL/6N mice, 6-8 weeks old.

-

Acclimatize animals for at least one week.

3. Tumor Implantation:

-

Harvest B16-F10 cells and resuspend in sterile PBS.

-

Subcutaneously inject 2.5 x 10⁵ cells in a volume of 100 µL into the flank of each mouse.

4. Treatment Regimen:

-

Once tumors reach a mean volume of approximately 31 mm³, randomize mice into treatment groups.

-

Administer OM-153 orally twice daily at the selected doses (e.g., 0.1, 1, 10 mg/kg).

-

For combination studies, administer anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice a week) in conjunction with OM-153.

-

Include control groups receiving vehicle and/or isotype control antibody.

5. Monitoring and Endpoints:

-

Measure tumor volume and body weight regularly.

-

At the study endpoint (e.g., 20 days), euthanize the mice.

-

Excise tumors for weight measurement and analysis of tumor-infiltrating immune cells by flow cytometry.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of OM-153 on the WNT/β-catenin signaling pathway.

Caption: OM-153 inhibits Tankyrase, stabilizing AXIN and promoting β-catenin degradation.

Experimental Workflow

The diagram below outlines the general workflow for an in vivo efficacy study of OM-153.

References

Application Notes and Protocols for Preclinical Evaluation of Anticancer Agent 153 in a Murine Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction